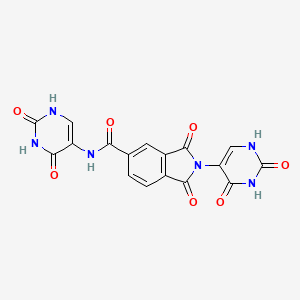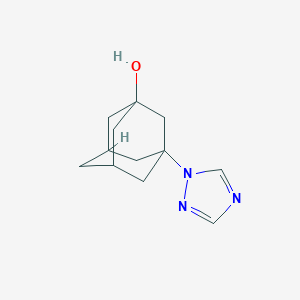
3-(1H-1,2,4-triazol-1-yl)-1-adamantanol
Vue d'ensemble
Description
3-(1H-1,2,4-triazol-1-yl)-1-adamantanol, also known as TADA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. TADA belongs to the class of adamantane derivatives and has a triazole ring attached to its structure.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol is not fully understood. However, it has been suggested that 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol may exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the brain. 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol has also been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which may contribute to its anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
3-(1H-1,2,4-triazol-1-yl)-1-adamantanol has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol in lab experiments is its high purity and stability. 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the research on 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol. One direction is to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to study the pharmacokinetics and toxicity of 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol in humans to determine its safety and efficacy as a potential therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol and its potential therapeutic targets.
In conclusion, 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties and has potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol and its potential therapeutic targets.
Méthodes De Synthèse
3-(1H-1,2,4-triazol-1-yl)-1-adamantanol can be synthesized by the reaction of 1-adamantylamine with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol in good yields and high purity.
Applications De Recherche Scientifique
3-(1H-1,2,4-triazol-1-yl)-1-adamantanol has been investigated for its potential therapeutic benefits in various scientific research studies. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. 3-(1H-1,2,4-triazol-1-yl)-1-adamantanol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12-4-9-1-10(5-12)3-11(2-9,6-12)15-8-13-7-14-15/h7-10,16H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLMWFWSLUIEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N4C=NC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202973 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(1,2,4-triazol-1-yl)adamantane | |
CAS RN |
418807-05-3 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418807-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
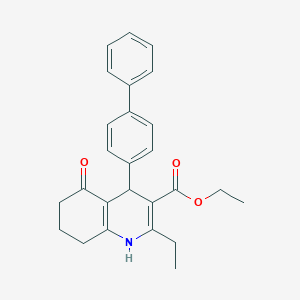
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B5146410.png)
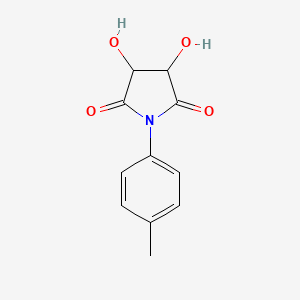
![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5146452.png)
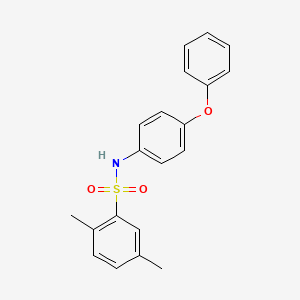
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)
